molecular formula C15H21NO2 B12723065 N-Cinnamoyl-D-leucinol CAS No. 127852-95-3

N-Cinnamoyl-D-leucinol

Cat. No.: B12723065
CAS No.: 127852-95-3
M. Wt: 247.33 g/mol
InChI Key: DZDOBDWXGLZYPW-MYSGNRETSA-N
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Description

N-Cinnamoyl-D-leucinol is a compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamoyl-D-leucinol typically involves the reaction of cinnamic acid with D-leucinol. This reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cinnamic acid and D-leucinol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for efficient and controlled synthesis of the compound, ensuring high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to enhance the reaction efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cinnamoyl-D-leucinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cinnamoyl oxides, while reduction can produce cinnamoyl alcohols .

Mechanism of Action

The mechanism of action of N-Cinnamoyl-D-leucinol involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of complex sugars into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .

Comparison with Similar Compounds

N-Cinnamoyl-D-leucinol can be compared with other cinnamoyl derivatives, such as:

This compound stands out due to its specific combination of cinnamic acid and D-leucinol, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

127852-95-3

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1

InChI Key

DZDOBDWXGLZYPW-MYSGNRETSA-N

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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